
4-Fluoro-5-iodo-2-propoxyaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-5-iodo-2-propoxyaniline is an organic compound with the molecular formula C9H11FINO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine, iodine, and propoxy groups. This compound is primarily used in research and development due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-iodo-2-propoxyaniline typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions usually include a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
4-Fluoro-5-iodo-2-propoxyaniline can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of a suitable catalyst.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while oxidation can produce quinones.
科学研究应用
4-Fluoro-5-iodo-2-propoxyaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings
作用机制
The mechanism of action of 4-Fluoro-5-iodo-2-propoxyaniline involves its interaction with specific molecular targets. The fluorine and iodine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to enzymes or receptors. The propoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
相似化合物的比较
Similar Compounds
4-Fluoroaniline: Similar in structure but lacks the iodine and propoxy groups.
5-Iodo-2-propoxyaniline: Similar but lacks the fluorine atom.
2-Fluoro-5-iodoaniline: Similar but lacks the propoxy group.
Uniqueness
4-Fluoro-5-iodo-2-propoxyaniline is unique due to the combination of fluorine, iodine, and propoxy groups on the aniline ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific research applications.
属性
分子式 |
C9H11FINO |
|---|---|
分子量 |
295.09 g/mol |
IUPAC 名称 |
4-fluoro-5-iodo-2-propoxyaniline |
InChI |
InChI=1S/C9H11FINO/c1-2-3-13-9-4-6(10)7(11)5-8(9)12/h4-5H,2-3,12H2,1H3 |
InChI 键 |
NREFTWRFEOYRCX-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=CC(=C(C=C1N)I)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


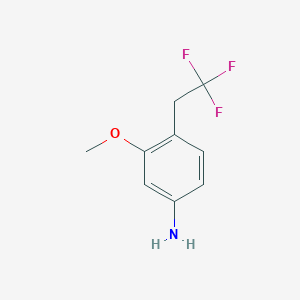
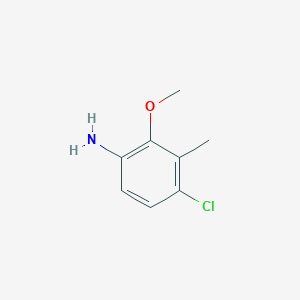
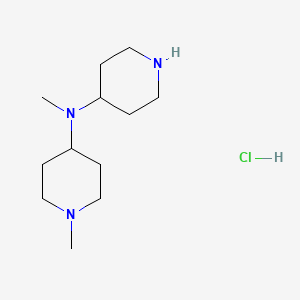
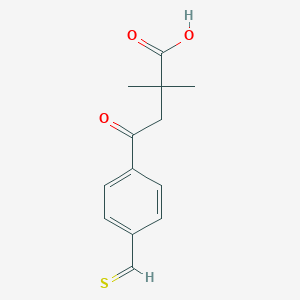
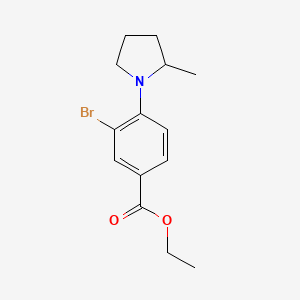
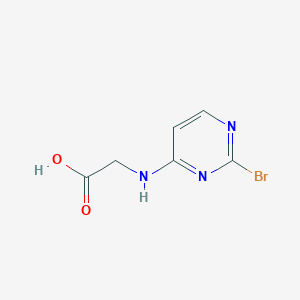
![N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]propanamide](/img/structure/B13089505.png)

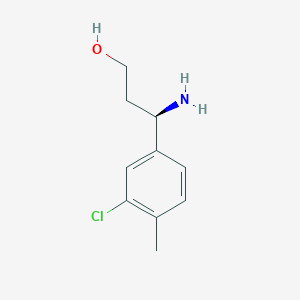
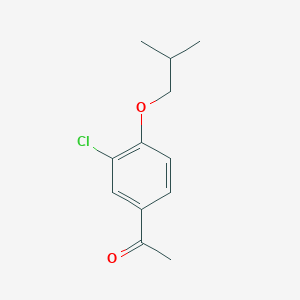
![4-Bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13089519.png)

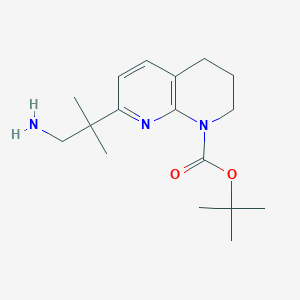
![3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile](/img/structure/B13089537.png)
